molecular formula C16H19BrN2O3S2 B2985465 2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034456-60-3

2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No. B2985465
CAS RN: 2034456-60-3
M. Wt: 431.36
InChI Key: DJNZQACRGXQZPT-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their various biological activities . The presence of the furan ring and the thiomorpholinoethyl group could potentially contribute to its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring, the bromine atom, and the sulfonamide group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of sulfonamides, furans, and bromo compounds. For instance, the bromine atom could potentially be substituted in a nucleophilic substitution reaction .

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of new compounds utilizing benzenesulfonamide derivatives, demonstrating the versatility and potential of these molecules in the development of novel materials. For instance, Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing schiff base. These compounds, characterized by their excellent fluorescence properties and high singlet oxygen quantum yield, are highly promising for photodynamic therapy applications, specifically in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis

In the realm of catalysis, the gold(I)-catalyzed cascade reactions involving furan- and benzenesulfonamide-based molecules have been explored. Wang et al. (2014) described a method to obtain N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade, enriching the chemistry of gold carbenoids with new group migration pathways (Wang et al., 2014).

properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S2/c17-13-4-1-2-6-16(13)24(20,21)18-12-14(15-5-3-9-22-15)19-7-10-23-11-8-19/h1-6,9,14,18H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZQACRGXQZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

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